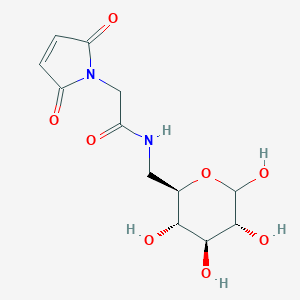

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose

説明

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose is a synthetic compound that combines a maleoyl group with a glycyl residue and a glucopyranose sugar. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The maleoyl group is known for its reactivity, particularly in forming covalent bonds with thiol groups, making this compound useful in peptide conjugation and modification.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose typically involves the coupling of N-maleoylglycine with 6-amino-6-deoxyglucopyranose. The reaction is carried out under mild conditions to preserve the integrity of the glucopyranose moiety. The maleoyl group is introduced via a reaction with maleic anhydride, followed by coupling with the amino sugar. This process often requires the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would include the sequential addition of protected amino acids and sugars, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) and mass spectrometry ensures the purity and identity of the final product .

化学反応の分析

Types of Reactions

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose undergoes several types of chemical reactions, including:

Michael Addition: The maleoyl group can participate in Michael addition reactions with nucleophiles such as thiols.

Substitution Reactions: The amino group on the glucopyranose can undergo substitution reactions with various electrophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines

Common Reagents and Conditions

Michael Addition: Typically involves thiol-containing reagents under mild basic conditions.

Substitution Reactions: Can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Hydrolysis: Requires either acidic (HCl) or basic (NaOH) conditions

Major Products Formed

Michael Addition: Thiol adducts.

Substitution Reactions: Substituted amino sugars.

Hydrolysis: Carboxylic acids and amines

科学的研究の応用

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent for peptide modification.

Biology: Employed in the study of protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of biomaterials and as a cross-linking agent in polymer chemistry

作用機序

The mechanism of action of N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose involves its ability to form covalent bonds with thiol groups on proteins and peptides. This reactivity is primarily due to the maleoyl group, which undergoes Michael addition with thiols. This property makes the compound useful for labeling and modifying proteins, thereby affecting their function and interactions .

類似化合物との比較

Similar Compounds

- N-Maleoyl alanine

- N-Maleoyl valine

- N-Maleoyl isoleucine

Uniqueness

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose is unique due to the presence of the glucopyranose moiety, which imparts additional functionality and specificity. This sugar component allows for interactions with carbohydrate-binding proteins and enhances the compound’s solubility and biocompatibility .

特性

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O8/c15-6(4-14-7(16)1-2-8(14)17)13-3-5-9(18)10(19)11(20)12(21)22-5/h1-2,5,9-12,18-21H,3-4H2,(H,13,15)/t5-,9-,10+,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYADGCQBRXWWAN-MRAPNPIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(=O)NCC2C(C(C(C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)N(C1=O)CC(=O)NC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922669 | |

| Record name | 6-Deoxy-6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-hydroxyethylidene]amino}hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118377-57-4 | |

| Record name | N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118377574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Deoxy-6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-hydroxyethylidene]amino}hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)